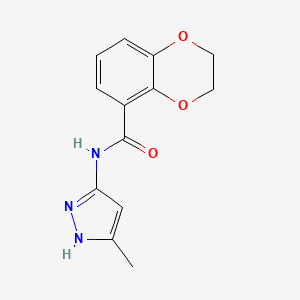
N-(1H-imidazol-2-ylmethyl)thian-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-imidazol-2-ylmethyl)thian-4-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has been found to have a mechanism of action that is of interest to researchers. In
Mechanism of Action
The mechanism of action of N-(1H-imidazol-2-ylmethyl)thian-4-amine is not fully understood, but it is believed to involve the inhibition of certain enzymes. Specifically, this compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and are involved in various diseases, including cancer. By inhibiting HDACs, N-(1H-imidazol-2-ylmethyl)thian-4-amine may be able to induce cell death in cancer cells and potentially be used as an antitumor agent.
Biochemical and Physiological Effects:
Studies have shown that N-(1H-imidazol-2-ylmethyl)thian-4-amine has biochemical and physiological effects that are of interest to researchers. Specifically, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(1H-imidazol-2-ylmethyl)thian-4-amine has been found to inhibit the growth of cancer cells and to have anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1H-imidazol-2-ylmethyl)thian-4-amine in lab experiments is that it is relatively easy to synthesize and purify. Additionally, this compound has been found to have potent activity against HDACs, which makes it a promising candidate for further study as an antitumor agent. However, one limitation of using N-(1H-imidazol-2-ylmethyl)thian-4-amine in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in certain applications.
Future Directions
There are several future directions for the study of N-(1H-imidazol-2-ylmethyl)thian-4-amine. One potential direction is to further investigate its potential as an antitumor agent, particularly in combination with other drugs. Additionally, researchers may explore the use of N-(1H-imidazol-2-ylmethyl)thian-4-amine as a ligand in metal complexes, which could have applications in catalysis and materials science. Finally, further study of the mechanism of action of this compound may lead to a better understanding of its potential therapeutic applications.
Synthesis Methods
The synthesis of N-(1H-imidazol-2-ylmethyl)thian-4-amine involves the reaction between 2-(chloromethyl)imidazole hydrochloride and 4-aminothiophenol. This reaction is carried out in the presence of a base, such as potassium carbonate, in a solvent, such as dimethylformamide. The resulting product is then purified through recrystallization to obtain N-(1H-imidazol-2-ylmethyl)thian-4-amine in its pure form.
Scientific Research Applications
N-(1H-imidazol-2-ylmethyl)thian-4-amine has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been studied for its potential as an antitumor agent, as well as for its ability to inhibit certain enzymes that are involved in various diseases. Additionally, N-(1H-imidazol-2-ylmethyl)thian-4-amine has been studied for its potential use as a ligand in metal complexes, which could have applications in catalysis and materials science.
properties
IUPAC Name |
N-(1H-imidazol-2-ylmethyl)thian-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3S/c1-5-13-6-2-8(1)12-7-9-10-3-4-11-9/h3-4,8,12H,1-2,5-7H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBCFORGPDAUIBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1NCC2=NC=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-imidazol-2-ylmethyl)thian-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-Hydroxy-8-azabicyclo[3.2.1]octan-8-yl)pyrazine-2-carbonitrile](/img/structure/B7577140.png)


![2-[1-(1H-indole-5-carbonyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7577161.png)

![[2-(Aminomethyl)pyrrolidin-1-yl]-(4-fluoro-3-methylphenyl)methanone](/img/structure/B7577173.png)

![3-(3-Ethylimidazo[4,5-b]pyridin-2-yl)pyrazin-2-amine](/img/structure/B7577189.png)
![3-[2-[(2,5-Dimethylthiophene-3-carbonyl)amino]ethyl]benzoic acid](/img/structure/B7577205.png)

![[3-[(4-Methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B7577233.png)
![3-[2-[[2-(Cyclohexen-1-yl)acetyl]amino]ethyl]benzoic acid](/img/structure/B7577236.png)
![4,6-Dimethyl-2-[methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]pyridine-3-carbonitrile](/img/structure/B7577241.png)